molecular formula C7H10O2S B6237813 3-(thiophen-3-yl)propane-1,2-diol CAS No. 1823379-10-7

3-(thiophen-3-yl)propane-1,2-diol

Cat. No.: B6237813
CAS No.: 1823379-10-7
M. Wt: 158.2
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Description

3-(thiophen-3-yl)propane-1,2-diol is an organic compound featuring a thiophene ring attached to a propane-1,2-diol moiety. Thiophene is a five-membered aromatic ring containing one sulfur atom, which imparts unique chemical properties to the compound. The presence of the propane-1,2-diol group adds further versatility, making this compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(thiophen-3-yl)propane-1,2-diol typically involves the reaction of thiophene derivatives with appropriate diol precursors. One common method is the nucleophilic addition of thiophene to an epoxide, followed by reduction to yield the desired diol. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(thiophen-3-yl)propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The thiophene ring can be reduced under specific conditions to form dihydrothiophene derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 3-(thiophen-3-yl)propane-1,2-dione.

    Reduction: Formation of 3-(dihydrothiophen-3-yl)propane-1,2-diol.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

3-(thiophen-3-yl)propane-1,2-diol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 3-(thiophen-3-yl)propane-1,2-diol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions, while the diol group can form hydrogen bonds, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(thiophen-2-yl)propane-1,2-diol: Similar structure but with the thiophene ring attached at a different position.

    3-(furan-3-yl)propane-1,2-diol: Contains a furan ring instead of a thiophene ring.

    3-(pyrrole-3-yl)propane-1,2-diol: Contains a pyrrole ring instead of a thiophene ring.

Uniqueness

3-(thiophen-3-yl)propane-1,2-diol is unique due to the specific positioning of the thiophene ring, which can influence its chemical reactivity and biological activity. The sulfur atom in the thiophene ring also imparts distinct electronic properties compared to oxygen or nitrogen in similar heterocycles.

Properties

CAS No.

1823379-10-7

Molecular Formula

C7H10O2S

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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